ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring, an imidazole moiety, and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Iodination of the Phenyl Group: The iodination of the phenyl group can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can target the iodinated phenyl group, potentially replacing the iodine with hydrogen.
Substitution: The iodine atom on the phenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the role of imidazole-containing compounds in biological systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The imidazole ring is known to interact with metal ions and can play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-2-[4-(5-chloro-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-[4-(5-bromo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-[4-(5-fluoro-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate
Uniqueness
The presence of the iodine atom in ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H15IN2O2 |
---|---|
Molecular Weight |
382.20 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-15(19)12-7-11(12)9-3-5-10(6-4-9)13-14(16)18-8-17-13/h3-6,8,11-12H,2,7H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
CJNXCDOMCFUORC-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(NC=N3)I |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C3=C(NC=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.